molecular formula C10H10BrNO B1378366 4-Bromo-5-methoxy-7-methylindole CAS No. 1352393-65-7

4-Bromo-5-methoxy-7-methylindole

Cat. No.: B1378366
CAS No.: 1352393-65-7
M. Wt: 240.1 g/mol
InChI Key: NZBDVOBNQVAKPI-UHFFFAOYSA-N
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Description

4-Bromo-5-methoxy-7-methylindole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals. The structure of this compound includes a bromine atom at the fourth position, a methoxy group at the fifth position, and a methyl group at the seventh position on the indole ring. This unique substitution pattern imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-methoxy-7-methylindole typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available indole derivatives.

    Methoxylation: The methoxy group is introduced at the fifth position using methoxylating agents like sodium methoxide in methanol.

    Methylation: The methyl group at the seventh position can be introduced using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-methoxy-7-methylindole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding indole-2,3-diones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound to its corresponding indoline derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for methoxylation.

Major Products:

    Oxidation: Indole-2,3-diones.

    Reduction: Indoline derivatives.

    Substitution: Various substituted indoles depending on the nucleophile used.

Scientific Research Applications

4-Bromo-5-methoxy-7-methylindole has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural indole alkaloids.

    Medicine: Research into its potential therapeutic effects, including anticancer and antimicrobial activities, is ongoing.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-5-methoxy-7-methylindole involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to various receptors and enzymes, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism, depending on the biological context.

Comparison with Similar Compounds

    4-Bromo-5-methoxyindole: Lacks the methyl group at the seventh position.

    5-Methoxy-7-methylindole: Lacks the bromine atom at the fourth position.

    4-Bromo-7-methylindole: Lacks the methoxy group at the fifth position.

Uniqueness: 4-Bromo-5-methoxy-7-methylindole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

4-bromo-5-methoxy-7-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-6-5-8(13-2)9(11)7-3-4-12-10(6)7/h3-5,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBDVOBNQVAKPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1NC=C2)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401289469
Record name 4-Bromo-5-methoxy-7-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401289469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352393-65-7
Record name 4-Bromo-5-methoxy-7-methyl-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352393-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-5-methoxy-7-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401289469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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